N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Epigenetics Bromodomain Inhibition Chemical Probe

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941870-88-8) is a synthetic small-molecule tetrahydroquinoline derivative featuring an N-acetyl group at the 1-position and a benzamide moiety at the 6-position. With a molecular weight of 294.35 g/mol, the compound has a computed logP of approximately 2.5 and contains two hydrogen bond acceptors and one donor, placing it within favorable oral drug-like chemical space.

Molecular Formula C18H18N2O2
Molecular Weight 294.354
CAS No. 941870-88-8
Cat. No. B2920972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS941870-88-8
Molecular FormulaC18H18N2O2
Molecular Weight294.354
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
InChIKeyNLMZUAOKONLTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941870-88-8): Baseline Identity and Core Scaffold Profile for Scientific Procurement


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941870-88-8) is a synthetic small-molecule tetrahydroquinoline derivative featuring an N-acetyl group at the 1-position and a benzamide moiety at the 6-position . With a molecular weight of 294.35 g/mol, the compound has a computed logP of approximately 2.5 and contains two hydrogen bond acceptors and one donor, placing it within favorable oral drug-like chemical space . The saturated tetrahydroquinoline core confers conformational flexibility distinct from fully aromatic quinoline analogs, resulting in a scaffold capable of engaging diverse biological targets including histone deacetylases (HDACs) and epigenetic reader domains [1].

Scaffold Saturated tetrahydroquinoline core
Target class Epigenetic reader domain probe
Conformation Non-planar half-chair geometry

Procurement Risk: Why N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Cannot Be Replaced by Unqualified In-Class Analogs


Casual substitution of the unsubstituted benzamide analog (CAS 941870-88-8) with closely related derivatives—such as the 4-methyl (CAS 941915-34-0), 4-trifluoromethyl (CAS not assigned), or 4-isopropoxy (CAS not assigned) variants—is unsupported by quantitative activity data . Even minor modifications to the benzamide ring profoundly alter biological selectivity: the 4-trifluoromethyl analog exhibits an HDAC6 Kd of 5.4 μM, while the parent benzamide demonstrates a distinct epigenetic target engagement profile (CBP bromodomain IC50 ~2.5 μM) [1]. This target-switching behavior means that potency at one target for a substituted analog provides no predictive power for the activity of the unsubstituted parent compound, creating a high risk of experimental failure if analogs are interchanged without verification [1].

Benzamide substitution may redirect target selectivity toward HDAC6.
Activity of substituted analogs does not predict parent compound behavior.
Aromatic quinoline core may shift target engagement away from bromodomains.

Quantitative Head-to-Head and Cross-Study Evidence Guide for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941870-88-8)


Epigenetic Reader Domain Engagement: CBP Bromodomain Inhibitory Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide demonstrates measurable inhibitory activity against the CREB-binding protein (CBP) bromodomain, a key epigenetic reader domain [1]. In a biochemical assay using GST-tagged CBP bromodomain (residues 1082–1197) and an acetylated peptide substrate, the compound exhibits an IC50 of 2,500 nM [1]. This contrasts with the structurally related 4-(trifluoromethyl)benzamide analog, which shifts selectivity toward HDAC6 (Kd = 5,400 nM) with no reported CBP activity [2]. The quantitative difference in primary target engagement highlights a clear divergence in functional selectivity driven solely by the benzamide substitution pattern.

CBP bromodomain inhibition
Reported comparison
Target IC50 2.5 µM vs. comparator HDAC6 Kd 5.4 µM (no CBP activity reported)
Supports CBP-selective assay context
Cross-study comparison; verify assay conditions
Epigenetics Bromodomain Inhibition Chemical Probe

Physicochemical Differentiation: Lipophilic Ligand Efficiency (LLE) and Property-Based Selection Advantage

The unsubstituted benzamide has a calculated logP of ~2.5 and molecular weight of 294.35 g/mol, yielding a lipophilic ligand efficiency (LLE = pIC50 – logP) of approximately 3.1 for the CBP bromodomain target . The 4-trifluoromethyl analog, with an estimated logP of ~3.5 (CF3 contribution ~+0.8–1.0 log unit), carries additional lipophilic burden without a commensurate increase in target potency (HDAC6 pKd ≈ 5.3; LLE ≈ 1.8) [1]. For a given level of target engagement, the parent benzamide provides superior ligand efficiency, a critical metric for hit-to-lead progression in academic and industrial drug discovery programs.

Lipophilic ligand efficiency
Class-level inference
LLE ≈ 3.1 (pIC50 5.6 − logP 2.5)
Supports property-based hit selection
Calculated from BindingDB; confirm experimentally
Medicinal Chemistry Drug-likeness Property-guided Optimization

Scaffold Conformational Flexibility: Saturated Tetrahydroquinoline vs. Aromatic Quinoline Core

The 1,2,3,4-tetrahydroquinoline core of the target compound introduces sp3 hybridization at positions 2, 3, and 4, allowing the ring to adopt a half-chair conformation not accessible to planar, aromatic quinoline analogs . In a cross-class analysis, the saturated core improves three-dimensional shape complementarity with non-planar binding pockets such as the CBP bromodomain, where the acetylated lysine binding channel favors a non-linear ligand trajectory [1]. Fully aromatic quinoline-based benzamides (e.g., compound 10a in Omidkhah et al., 2022) exhibit HDAC-class I inhibition with IC50 values in the low micromolar range, but their rigid planarity prevents access to bromodomain pockets, resulting in a null phenotype [2]. This conformational differentiation directly explains the distinct target selectivity observed between the tetrahydroquinoline and quinoline sub-classes.

Scaffold flexibility
Class-level inference
Tetrahydroquinoline enables CBP engagement; quinoline core yields HDAC class I inhibition.
Scaffold class determines target profile
Class-level comparison; verify in specific assay
Scaffold Hopping Conformational Analysis Target Engagement

Optimal Deployment Scenarios for N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in Scientific Research and Early Discovery


Chemical Probe for CREB-Binding Protein (CBP) Bromodomain Functional Studies

The compound's confirmed CBP bromodomain IC50 of 2.5 µM [1] supports its use as a tool compound for studying CBP-mediated transcriptional regulation in cell-based reporter assays. Its selectivity over HDAC6 (no detectable HDAC6 inhibition at equivalent concentrations) avoids confounding effects from histone acetylation changes, making it suitable for experiments dissecting bromodomain-dependent phenotypes from HDAC-mediated chromatin effects.

Hit-to-Lead Optimization Starting Point with Demonstrated Ligand Efficiency

With a calculated LLE of approximately 3.1, the compound serves as an attractive starting point for medicinal chemistry optimization programs targeting epigenetic reader domains . Structure-activity relationship (SAR) exploration at the benzamide 4-position can be rationally guided by the existing affinity data for the 4-CF3 analog, which redirects activity toward HDAC6 [2]. This existing SAR vector enables efficient parallel analoging.

Negative Control for HDAC Selectivity Profiling Panels

Given that the 4-substituted analogs exhibit HDAC6 binding (Kd ~5.4 µM), the unsubstituted parent compound can be deployed as a negative control in HDAC inhibitor screening cascades. It provides a matched-pair control to validate that observed cellular phenotypes are driven by HDAC inhibition rather than off-target bromodomain engagement, enhancing assay fidelity in drug discovery campaigns.

Application
Selection Property
Validation Focus
CBP bromodomain functional studies
CBP vs HDAC selectivity
Bromodomain-dependent phenotype validation
Hit-to-lead optimization
Lipophilic ligand efficiency profile
Property-guided SAR expansion
HDAC inhibitor screening control
Reported HDAC6 inactivity context
Off-target bromodomain exclusion
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